![molecular formula C19H24N2O5S B2850318 N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1788847-26-6](/img/structure/B2850318.png)
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, also known as MRS1477, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Medicinal Chemistry and Drug Design
This compound, due to its structural complexity, could be a candidate for drug design and discovery. The presence of multiple methoxy groups and the acetamide moiety suggest potential interactions with biological targets. Research in medicinal chemistry could explore its use as a lead compound for the development of new pharmaceuticals, particularly focusing on its interaction with proteins or enzymes that have a binding affinity for similar structures .
Pharmacological Activities
Phenoxy acetamide derivatives have been studied for their pharmacological activities. Given the structural similarity, this compound may exhibit analgesic properties. It could be synthesized and tested for its efficacy in pain management, comparing its activity to known analgesics like paracetamol .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound, with its boron reagents, could be used in such reactions to create new chemical entities. Its application in this field could lead to the discovery of novel compounds with significant biological or industrial importance .
Chemical Diversity and Biological Interface
The compound’s chemical diversity makes it a valuable asset in exploring the biological interface. It could be used to study the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This research could contribute to the design of new derivatives with improved safety and efficacy .
properties
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-11-15(21-14(2)22)9-10-19(13)27(23,24)20-12-18(26-4)16-7-5-6-8-17(16)25-3/h5-11,18,20H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLRBLIZMGJYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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